molecular formula C11H13N3 B13537045 5-(2,5-dimethylphenyl)-1H-imidazol-2-amine CAS No. 1176053-15-8

5-(2,5-dimethylphenyl)-1H-imidazol-2-amine

Cat. No.: B13537045
CAS No.: 1176053-15-8
M. Wt: 187.24 g/mol
InChI Key: DUFIMZRYDYAPRJ-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethylphenyl)-1H-imidazol-2-amine typically involves the reaction of 2,5-dimethylphenyl isocyanate with an appropriate imidazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo substitution reactions at the imidazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

5-(2,5-Dimethylphenyl)-1H-imidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethylphenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylphenyl isocyanate: A precursor in the synthesis of 5-(2,5-dimethylphenyl)-1H-imidazol-2-amine.

    Imidazole derivatives: Other imidazole derivatives with similar structures and potential biological activities.

Uniqueness

This compound is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct chemical properties and potential applications compared to other imidazole derivatives. This structural feature may enhance its biological activity and make it a valuable compound for further research and development.

Properties

CAS No.

1176053-15-8

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

5-(2,5-dimethylphenyl)-1H-imidazol-2-amine

InChI

InChI=1S/C11H13N3/c1-7-3-4-8(2)9(5-7)10-6-13-11(12)14-10/h3-6H,1-2H3,(H3,12,13,14)

InChI Key

DUFIMZRYDYAPRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CN=C(N2)N

Origin of Product

United States

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